CID 1375606

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

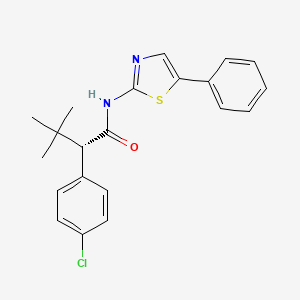

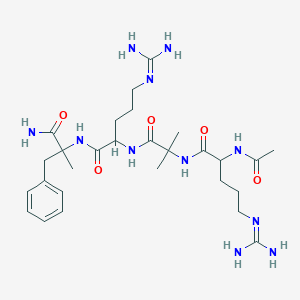

CID 1375606 is a surrogate agonist of the orphan G protein-coupled receptor GPR27 . GPR27 is characterized by a high level of conservation among vertebrates and a predominant expression in the central nervous system .

Mode of Action

As a GPR27-specific surrogate agonist, this compound interacts with GPR27, a receptor that has been linked to insulin secretion

Biochemical Pathways

Given the link between gpr27 and insulin secretion , it is plausible that this compound may influence pathways related to glucose metabolism and insulin signaling.

Result of Action

Its role as a gpr27 agonist suggests it may influence cellular processes regulated by this receptor, such as insulin secretion .

Biochemical Analysis

Biochemical Properties

CID 1375606 plays a significant role in biochemical reactions. It interacts with the GPR27 receptor and promotes the recruitment of β-arrestin 2 . The nature of these interactions is characterized by the compound’s ability to selectively bind to the GPR27 receptor over closely related receptors .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting the recruitment of β-arrestin 2 to the GPR27 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GPR27 receptor. It acts as a surrogate agonist, binding to the receptor and promoting the recruitment of β-arrestin 2 . This leads to changes in gene expression and can result in enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol can be used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid , while basic hydrolysis can be performed using sodium hydroxide .

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2,4-dichlorobenzoic acid and 4-aminobenzamide .

Scientific Research Applications

2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: has several scientific research applications:

Comparison with Similar Compounds

2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: is unique in its specific action on GPR27 . Similar compounds include:

2,4-Dichlorobenzamide: Lacks the phenylamino carbonyl group, making it less specific for GPR27 .

4-Aminobenzamide: Does not have the dichlorobenzoyl group, affecting its binding affinity and specificity.

N-Phenylbenzamide: Lacks both the dichloro and aminocarbonyl groups, resulting in different biological activity.

These comparisons highlight the unique structural features of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide that contribute to its specificity and potency as a GPR27 agonist .

Properties

IUPAC Name |

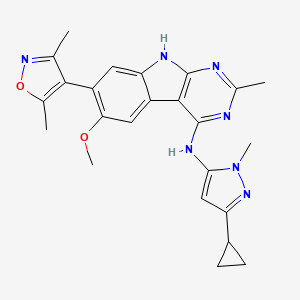

2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-14-8-11-17(18(22)12-14)20(26)24-16-9-6-13(7-10-16)19(25)23-15-4-2-1-3-5-15/h1-12H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDXBXPRBQVAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

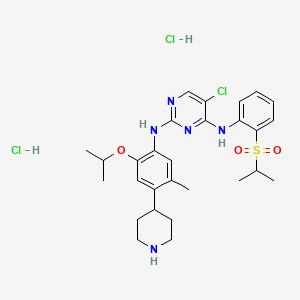

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)